molecular formula C21H22N2O3S B5519276 5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B5519276
M. Wt: 382.5 g/mol
InChI Key: ALANRGQMEBFXAM-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a thioxo group, and various substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioxo group and the subsequent addition of the substituted phenyl groups. Common reagents used in these reactions include ethyl bromide, methoxybenzaldehyde, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-ethoxymethyl-2-(4-methylphenyl)imino-2H-chromene
  • 4-Methoxy-3-(methoxymethyl)phenol

Uniqueness

5-{(Z)-1-[3-(ETHOXYMETHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of an imidazole ring, a thioxo group, and substituted phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5Z)-5-[[3-(ethoxymethyl)-4-methoxyphenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-26-13-16-11-15(7-10-19(16)25-3)12-18-20(24)23(21(27)22-18)17-8-5-14(2)6-9-17/h5-12H,4,13H2,1-3H3,(H,22,27)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALANRGQMEBFXAM-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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